Thiocellobiose
Overview
Description
Synthesis Analysis
The synthesis of thiocellobiose, or 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose, has been achieved through phase-transfer catalysis. Key intermediates such as methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethylsulfonyl-α-D-galactopyranoside and 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose are utilized. This synthesis involves stereoselective reactions and phase-transfer conditions, leading to the formation of thiocellobiose after a series of transesterification and selective acetolysis steps (Hamacher, 1984).
Molecular Structure Analysis
The molecular structure of thiocellobiose has been studied using NMR techniques, particularly focusing on its conformation when bound to β-glucosidase from Streptomyces sp. Thiocellobiose exhibits three conformational families in free state—syn, anti-Ψ, and anti-Φ—while only the syn conformation is recognized by the enzyme. These insights suggest a complex interaction with enzymes, highlighting its potential as an inhibitor or substrate mimic (Montero et al., 1998).
Chemical Reactions and Properties
Thiocellobiose's chemical reactivity and properties, particularly in the context of enzymatic reactions, have been explored. It has been used as a ligand for the separation of cellobiohydrolases from Trichoderma reesei by affinity chromatography, demonstrating its utility in studying and isolating enzyme activities related to cellulose degradation. The synthesis of thiocellobiose derivatives and their binding affinities offer insights into the enzyme-substrate interactions and the potential for biochemical applications (Orgeret et al., 1992).
Scientific Research Applications
Glucosidase Inhibitor Study : Thiocellobiose is utilized to study the conformation of a glucosidase inhibitor and its interaction with cellobiose (Montero et al., 1998).
Bacterial Infection and Cloning : In molecular biology, thiocellobiose aids in studying bacterial infection and plays a role in cloning processes (Hastings, 1993).
Cellulase Production Inducer : It acts as a powerful inducer of cellulase production in the tetrapolar hymenomycete Schizophyllum commune, indicating its role in fungal biology (Rho et al., 1982).
Biomedical Applications : Thiocellobiose is involved in biomedical research, particularly in studies focusing on amino acids, polypeptides, DNA, proteins, and cancer detection using terahertz (THz) technology (Gong et al., 2019).
Antimicrobial and Anticancer Potential : Thiopeptides, which include thiocellobiose, are active against Gram-positive bacteria and inhibit the proliferation of human cancer cells, offering potential clinical applications (Li et al., 2012).
Poly-beta-hydroxybutyrate Biosynthesis : Thiocellobiose-related genes are used as hybridization probes in the study of poly-beta-hydroxybutyrate biosynthesis in bacteria (Peoples & Sinskey, 1989).
Enzymatic Activity : Various studies focus on the enzymatic activities of thiocellobiose-related enzymes, which have applications in industrial processes due to their thermostable, alkali-stable, and halotolerant properties (Zhang et al., 2011; Zhang et al., 2015).
Industrial Applications : Cellulases and related enzymes, including those acting on thiocellobiose, find wide applications in various industries like food, brewery, textile, and biofuel production (Bhat, 2000).
Biosynthesis Studies : Thiocellobiose is essential in the study of biosynthetic pathways, such as the biosynthesis of thiamin in bacteria (Settembre et al., 2003).
Enzyme Induction : It is recognized as a potential enzyme-inducer, particularly in the context of cellulose degradation (Hamacher, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDEPBFFWJMMG-WELRSGGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001659 | |
Record name | 4-S-Hexopyranosyl-4-thiohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- | |
CAS RN |
80951-92-4 | |
Record name | Thiocellobiose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-S-Hexopyranosyl-4-thiohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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